![molecular formula C13H17NOS B5728720 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine, also known as MMCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiolactam derivative that has been synthesized using different methods, and its mechanism of action is not yet fully understood.
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine is not yet fully understood. However, it has been suggested that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine may act as a thiol-based antioxidant, as it contains a thiol group that can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been shown to have antioxidant effects by scavenging free radicals and protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another advantage is its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. However, one limitation of using 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine. One direction is to investigate its potential as an antitumor agent in vivo, as most of the studies to date have been conducted in vitro. Another direction is to investigate its mechanism of action in more detail, as this is not yet fully understood. Additionally, further research could be conducted to investigate the potential of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to improve the solubility of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine in water, which would make it easier to work with in lab experiments.
Synthesis Methods
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been synthesized using several methods, including the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thiourea in the presence of a catalyst, and the reaction of 1-(4-methoxy-3-methylphenyl)pyrrolidine-2,5-dione with thioacetic acid. The yield of 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine varies depending on the method used, and purification is required to obtain a pure compound.
Scientific Research Applications
1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been investigated for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In organic synthesis, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been used as a reagent in the synthesis of various compounds. In materials science, 1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine has been studied for its potential as a corrosion inhibitor.
properties
IUPAC Name |
(4-methoxy-3-methylphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-9-11(5-6-12(10)15-2)13(16)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDQMXBGLUHBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)(pyrrolidin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


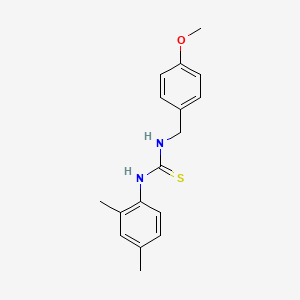
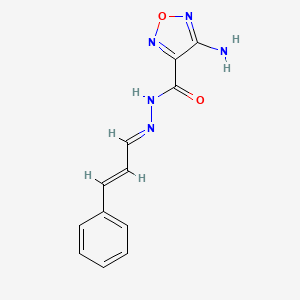
![1-ethyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5728657.png)
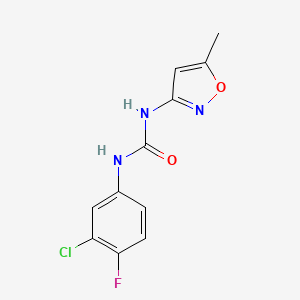
![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)

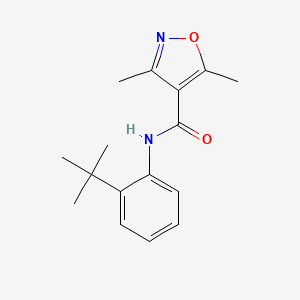
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)
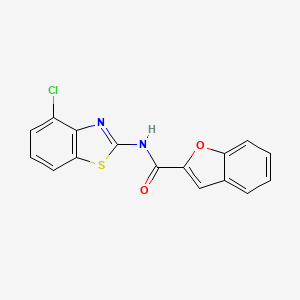
![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)